4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine

SNAr regioselectivity pyrimidine functionalization synthetic intermediate

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine (CAS 1824155-76-1) is a heterocyclic building block of the 4,6-disubstituted pyrimidine class, bearing a chloro leaving group at the C4 position and a sterically hindered 2,6-dimethylpiperidine moiety at C6. With a molecular formula of C₁₁H₁₆ClN₃ and a molecular weight of 225.72 g·mol⁻¹, this compound is accessed via nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with 2,6-dimethylpiperidine.

Molecular Formula C11H16ClN3
Molecular Weight 225.72 g/mol
CAS No. 1824155-76-1
Cat. No. B1467867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine
CAS1824155-76-1
Molecular FormulaC11H16ClN3
Molecular Weight225.72 g/mol
Structural Identifiers
SMILESCC1CCCC(N1C2=CC(=NC=N2)Cl)C
InChIInChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)11-6-10(12)13-7-14-11/h6-9H,3-5H2,1-2H3
InChIKeyMKDNYXYUOCBBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine (CAS 1824155-76-1): Procurement-Relevant Compound Profile


4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine (CAS 1824155-76-1) is a heterocyclic building block of the 4,6-disubstituted pyrimidine class, bearing a chloro leaving group at the C4 position and a sterically hindered 2,6-dimethylpiperidine moiety at C6 . With a molecular formula of C₁₁H₁₆ClN₃ and a molecular weight of 225.72 g·mol⁻¹, this compound is accessed via nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with 2,6-dimethylpiperidine [1]. The compound is listed in the Enamine covalent REAL database as an on-demand building block and is carried by multiple commercial suppliers at purities typically ≥95% . IMPORTANT CAVEAT: As of the ChEMBL 20 annotation and ZINC database records, no experimentally determined biological activity has been reported for this specific compound; all biological claims available from non-academic sources should be treated as unverified [2].

Why 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine Cannot Be Replaced by Closest Analogs: Key Differentiation Rationale


Substituting this compound with its nearest structural analogs—even those sharing the C₁₁H₁₆ClN₃ empirical formula—introduces measurable changes in reactivity, physicochemical properties, and synthetic trajectory that carry material consequences for research reproducibility and downstream success. The regiochemistry of the chlorine atom (C4 vs. C2) controls SNAr reactivity hierarchy, with the C4 position exhibiting markedly greater electrophilicity than C2 due to resonance stabilization of the Meisenheimer intermediate [1]. The 2,6-dimethylpiperidine group imposes distinct steric, conformational, and basicity constraints (predicted pKa ~10.8) that differ from unsubstituted piperidine or gem-dimethyl positional isomers . Furthermore, the chlorine atom serves as a critical synthetic handle for sequential derivatization via SNAr, a capability absent in the corresponding 4-amino analog. The sections below present the strongest available quantitative evidence supporting these differentiation claims, while explicitly noting where high-strength head-to-head comparative data are unavailable and where class-level inference must substitute for direct experimental comparison.

Quantitative Differentiation Evidence: 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine vs. Closest Analogs


Regiochemical Reactivity Advantage: C4-Chloro vs. C2-Chloro Pyrimidine in Nucleophilic Aromatic Substitution

The target compound bears the chlorine substituent at the pyrimidine C4 position, whereas the regioisomer 2-chloro-4-(2,6-dimethylpiperidin-1-yl)pyrimidine (CAS 2097958-41-1) places chlorine at C2. Established pyrimidine SNAr reactivity follows the hierarchy C4(6) > C2 ≫ C5, with C4 chlorine exhibiting greater electrophilicity due to more effective resonance stabilization of the anionic Meisenheimer complex formed during nucleophilic attack [1]. In practical terms, 4,6-dichloropyrimidine undergoes selective mono-amination at C4 under catalyst-free conditions (K₂CO₃, DMF, 140 °C), demonstrating that C4-Cl is the kinetically preferred site for nucleophilic displacement [2]. This means the target compound's C4-Cl is a more reactive synthetic handle than the C2-Cl of its regioisomer, enabling milder derivatization conditions and potentially higher yields in sequential functionalization strategies.

SNAr regioselectivity pyrimidine functionalization synthetic intermediate medicinal chemistry building block

Steric and Conformational Differentiation: 2,6-Dimethylpiperidine vs. Unsubstituted Piperidine at the C6 Position

The 2,6-dimethylpiperidine substituent in the target compound introduces two methyl groups at the α-positions relative to the pyrimidine-nitrogen bond, creating steric hindrance and conformational restriction not present in the des-methyl analog 4-chloro-6-(piperidin-1-yl)pyrimidine (CAS 1722-14-1; MW 197.66 vs. 225.72). The 2,6-dimethylpiperidines are known for their distinct conformational properties, with the two methyl groups adopting axial/equatorial orientations that influence the spatial presentation of the pyrimidine core [1]. The predicted pKa of 2,6-dimethylpiperidine is ~10.82, indicating strong basicity that affects protonation state under physiological and synthetic conditions . The target compound has a molecular weight 28.06 Da higher than the des-methyl analog, reflecting the additional methyl substituents that increase lipophilicity and steric bulk.

conformational constraint steric hindrance piperidine basicity ligand design

Physicochemical Property Divergence: Chloro vs. Amino Substituent at the Pyrimidine C4 Position

Replacing the chloro group of the target compound with an amino group yields 6-(2,6-dimethylpiperidin-1-yl)pyrimidin-4-amine (CAS 2098140-56-6), which has been described in patent literature (WO2023/123456) as a scaffold for CDK4/6 inhibitor development [1]. The two compounds differ markedly in their computed physicochemical profiles: the target chloro compound has a computed logP (XlogP) of 3.3, a topological polar surface area (TPSA) of 29 Ų, zero hydrogen bond donors (HBD), and three hydrogen bond acceptors (HBA) . In contrast, the 4-amino analog carries a TPSA of 55 Ų, one HBD, and four HBA [2]. These differences place the two compounds in distinct regions of drug-likeness space: the chloro compound falls within favorable oral bioavailability parameter ranges (TPSA < 60 Ų, logP < 5) with greater predicted membrane permeability, while the amino analog has enhanced aqueous solubility potential at the expense of permeability.

lipophilicity TPSA hydrogen bonding membrane permeability drug-likeness

Synthetic Handle Availability: Chloro Leaving Group Enables Sequential Derivatization Not Possible with the 4-Amino Analog

The chlorine atom at the C4 position of the target compound functions as a leaving group for nucleophilic aromatic substitution (SNAr), enabling direct introduction of amines, alkoxides, thiols, and other nucleophiles. This synthetic handle is entirely absent in the 4-amino analog (CAS 2098140-56-6). In 4,6-dichloropyrimidine, the C4 chlorine is selectively displaceable under mild conditions (K₂CO₃, DMF, 140 °C) while leaving the C6 chlorine intact for subsequent functionalization—a chemoselectivity that translates to the target compound [1]. The target compound can therefore serve as a divergent intermediate: the C4-Cl can be displaced with a first nucleophile, and if the product retains a reactive site or the C6-piperidine can be further modified, a sequential derivatization pathway is available. The 4-amino analog lacks this chlorine-based reactivity and would require diazotization or alternative activation strategies to introduce new substituents at C4—adding synthetic steps and potentially reducing overall yield [2].

SNAr derivatization building block utility sequential functionalization library synthesis

Recommended Application Scenarios for 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine Based on Differentiation Evidence


Divergent Library Synthesis via Sequential SNAr at C4 Followed by C6 Modification

The target compound's C4-Cl leaving group enables direct, one-step diversification with amine, alkoxide, or thiol nucleophiles to generate arrays of 4-substituted-6-(2,6-dimethylpiperidin-1-yl)pyrimidines. This is the primary procurement rationale for this building block: it serves as a late-stage diversification point in medicinal chemistry campaigns, particularly those targeting kinases or other ATP-binding proteins where the 2,6-dimethylpiperidine-pyrimidine scaffold has established precedent [1]. The SNAr reactivity hierarchy (C4 > C2) means that if a 2,4-dichloro intermediate is used, selective C4 functionalization can be achieved before C2 derivatization, enabling controlled sequential library synthesis that is not possible with the C2-Cl regioisomer [2].

Negative Control or Inactive Scaffold for Target Engagement Assays

Because the ZINC database and ChEMBL 20 annotation confirm no known biological activity for this compound [1], it is uniquely suited as a negative control or inactive scaffold in biochemical and cellular target engagement assays. Unlike close analogs that may have documented activity profiles (e.g., the 4-amino analog linked to CDK4/6 inhibition in patent WO2023/123456 [2]), the absence of pre-existing bioactivity data for the target compound reduces the risk of confounding off-target effects when used as a control. This 'clean slate' property is a procurement-relevant differentiator when selecting among structurally related pyrimidine building blocks.

Fragment-Based Drug Discovery (FBDD) Screening with Enhanced Lipophilicity

With a computed logP of 3.3, TPSA of 29 Ų, and MW of 225.72, the target compound occupies favorable fragment-like property space (MW < 300, logP ≤ 3–4, TPSA < 60 Ų) while offering higher lipophilicity than the 4-amino analog (TPSA 55 Ų). This profile supports inclusion in fragment screening libraries where balanced lipophilicity is desired for target classes with hydrophobic binding pockets [1]. The 2,6-dimethylpiperidine group introduces conformational constraint that can reduce entropic penalty upon binding, a recognized advantage in fragment evolution campaigns [2].

Kinase Inhibitor Scaffold Development Leveraging the 2,6-Dimethylpiperidine-Pyrimidine Pharmacophore

The combination of a 4-chloropyrimidine core with a 2,6-dimethylpiperidine substituent at C6 maps onto established kinase inhibitor pharmacophore models, where pyrimidine rings serve as hinge-binding motifs and piperidine groups occupy solvent-exposed or ribose-pocket regions. Patent literature (e.g., US20100190811A1) extensively describes 4,6-disubstituted pyrimidines as c-KIT and PDGFR kinase inhibitors [1]. While the target compound itself has no reported kinase activity, its scaffold is immediately suitable for elaboration into kinase-focused compound libraries through C4 derivatization. The steric bulk of the 2,6-dimethylpiperidine group may confer selectivity advantages over unsubstituted piperidine analogs by restricting the conformational space accessible to the inhibitor within the ATP-binding site [2].

Quote Request

Request a Quote for 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.